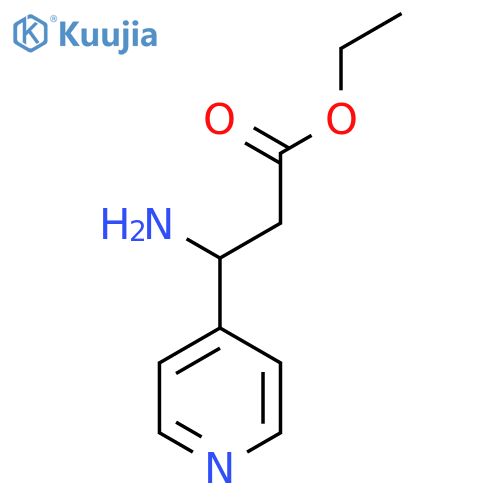

Cas no 77742-28-0 (Ethyl 3-amino-3-(pyridin-4-yl)propanoate)

Ethyl 3-amino-3-(pyridin-4-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-3-(pyridin-4-yl)propanoate

- 3-AMINO-3-PYRIDIN-4-YL-PROPIONIC ACID ETHYL ESTER

- ethyl 3-amino-3-pyridin-4-ylpropanoate

- AK-43255

- ethyl (+/-)-3-amino-3-(4-pyridyl)propanoate

- ethyl 3-amino-3-(4-pyridyl)propionate

- KB-252898

- SureCN2887929

- Ethyl 3-amino-3-(4-pyridinyl)propanoate

- SCHEMBL2887929

- Ethyl 3-amino-3-(4-pyridinyl)propanoate, AldrichCPR

- 77742-28-0

- DTXSID70634255

- CDA74228

- FT-0748948

- Ethyl3-amino-3-(pyridin-4-yl)propanoate

- EN300-243245

- CS-0299093

- DB-014016

- G62612

-

- MDL: MFCD09881247

- インチ: 1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3

- InChIKey: SXUSVQSWWDQQHB-UHFFFAOYSA-N

- SMILES: O(CC)C(CC(C1C=CN=CC=1)N)=O

計算された属性

- 精确分子量: 194.105527694g/mol

- 同位素质量: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 5

- 複雑さ: 179

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.1

- トポロジー分子極性表面積: 65.2Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- Boiling Point: 320.8±32.0 °C at 760 mmHg

- フラッシュポイント: 147.8±25.1 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Ethyl 3-amino-3-(pyridin-4-yl)propanoate Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 3-amino-3-(pyridin-4-yl)propanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B441430-100mg |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-243245-5.0g |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 5.0g |

$1127.0 | 2024-06-19 | |

| Enamine | EN300-243245-0.25g |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 0.25g |

$192.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17720-1G |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 1g |

¥ 3,220.00 | 2023-04-13 | |

| Chemenu | CM126095-1g |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | B441430-50mg |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 50mg |

$ 185.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17720-10G |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 10g |

¥ 14,322.00 | 2023-04-13 | |

| Enamine | EN300-243245-10.0g |

ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 95% | 10.0g |

$1672.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369763-1g |

Ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 98+% | 1g |

¥4918.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369763-5g |

Ethyl 3-amino-3-(pyridin-4-yl)propanoate |

77742-28-0 | 98+% | 5g |

¥12639.00 | 2024-07-28 |

Ethyl 3-amino-3-(pyridin-4-yl)propanoate 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

Ethyl 3-amino-3-(pyridin-4-yl)propanoateに関する追加情報

Ethyl 3-amino-3-(pyridin-4-yl)propanoate: A Comprehensive Overview

Ethyl 3-amino-3-(pyridin-4-yl)propanoate, also known by its CAS No. 77742-28-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of an ethyl ester group attached to a propane backbone, which is further substituted with an amino group and a pyridine ring at the third carbon position. This arrangement imparts the compound with distinct chemical reactivity and biological activity.

The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, the use of transition metal catalysts has been reported to significantly enhance the yield and purity of the compound during the synthesis process. These improvements are crucial for scaling up production to meet the growing demand in both academic and industrial settings.

Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been extensively studied for its potential as a building block in medicinal chemistry. Its amino group and pyridine ring provide multiple sites for functionalization, allowing chemists to explore a wide range of derivatives with diverse biological activities. For example, researchers have investigated the compound's ability to act as a precursor for peptide synthesis, where the amino group can be readily modified to incorporate various amino acids.

Recent studies have also highlighted the role of Ethyl 3-amino-3-(pyridin-4-yl)propanoate in drug delivery systems. The pyridine ring's aromaticity and electron-withdrawing properties make it an attractive moiety for designing lipophilic drug carriers. Additionally, the ester group can be exploited for controlled drug release mechanisms, further expanding its utility in pharmaceutical applications.

The pharmacological properties of Ethyl 3-amino-3-(pyridin-4-yI)propanoate have been explored in various preclinical models. Experimental data suggest that the compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory processes. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for anti-inflammatory drug development.

In terms of environmental impact, Ethyl 3-amino-3-(pyridin-yI)propanoate has been evaluated for its biodegradability and toxicity profiles. Initial findings indicate that the compound is relatively stable under standard environmental conditions, which raises concerns about its persistence in ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial organisms.

Looking ahead, ongoing research is focused on optimizing the synthesis of Ethyl 3-amino-yI propanoate while exploring novel applications in materials science. For instance, researchers are investigating its potential as a precursor for synthesizing advanced polymers with tailored electronic properties. Such developments could pave the way for innovative materials with applications in electronics and optoelectronics.

In conclusion, Ethyl 3-amino-yI propanoate (CAS No. 77742-yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yIIIIIIIIIIIIIIIIIII) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for future research and development efforts.

77742-28-0 (Ethyl 3-amino-3-(pyridin-4-yl)propanoate) Related Products

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)

- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)